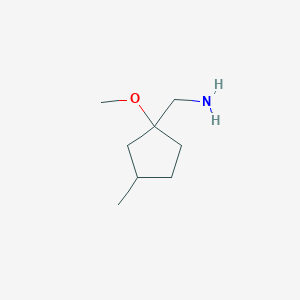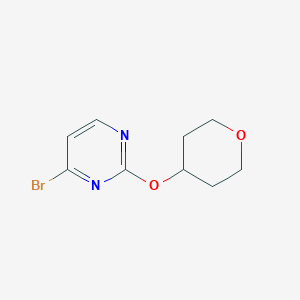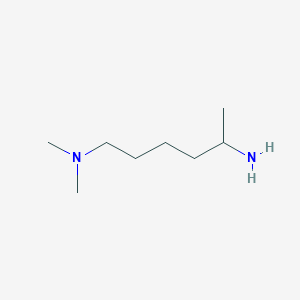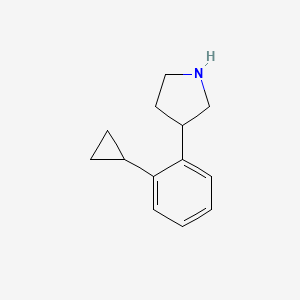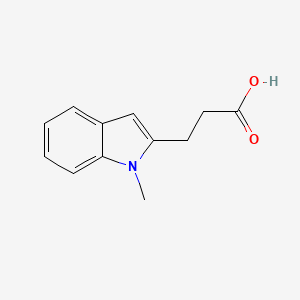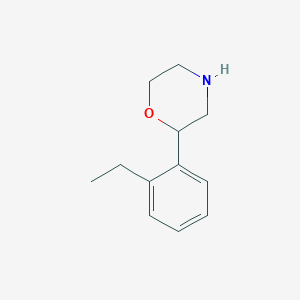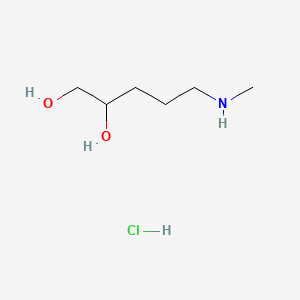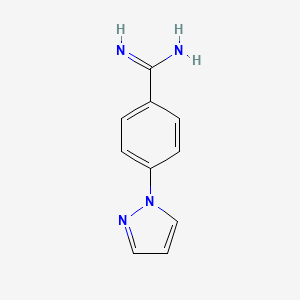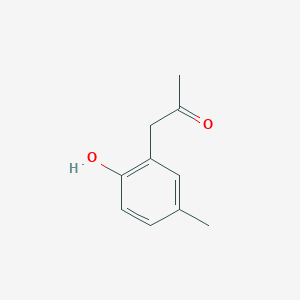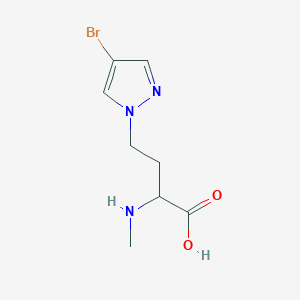
3-(Azocan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azocan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a unique structure where an azocane ring is attached to the aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-2-yl)aniline typically involves the reaction of aniline with azocane under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with azocane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
3-(Azocan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(Azocan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 3-(Azocan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
相似化合物的比较
Similar Compounds
- 2-(Azocan-2-yl)aniline
- 4-(Azocan-2-yl)aniline
- 2-(Azolyl)aniline
Comparison
Compared to similar compounds, 3-(Azocan-2-yl)aniline exhibits unique properties due to the position of the azocane ring on the aniline moiety. This structural difference can influence its reactivity, biological activity, and potential applications. For example, 2-(Azocan-2-yl)aniline and 4-(Azocan-2-yl)aniline may have different steric and electronic effects, leading to variations in their chemical behavior and interactions.
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
3-(azocan-2-yl)aniline |
InChI |
InChI=1S/C13H20N2/c14-12-7-5-6-11(10-12)13-8-3-1-2-4-9-15-13/h5-7,10,13,15H,1-4,8-9,14H2 |
InChI 键 |
YHHPNTZIFQGQRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCNC(CC1)C2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


